7-Bromo-5-nitro-1-propyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-5-nitro-1-propyl-1H-indole is a synthetic compound belonging to the indole family, characterized by the presence of a bromine atom at the 7th position, a nitro group at the 5th position, and a propyl group at the 1st position of the indole ring. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-nitro-1-propyl-1H-indole typically involves the bromination and nitration of an indole precursor followed by the introduction of a propyl group. One common method includes:
Bromination: The indole precursor is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 7th position.
Nitration: The brominated indole is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination, nitration, and alkylation steps helps in optimizing reaction conditions and minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-5-nitro-1-propyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki or Stille coupling to form more complex structures.
Common Reagents and Conditions
Oxidation: Tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts in the presence of suitable ligands and bases.
Major Products Formed
Reduction: 7-Bromo-5-amino-1-propyl-1H-indole.
Substitution: 7-(N-substituted)-5-nitro-1-propyl-1H-indole.
Coupling: Various biaryl or heteroaryl derivatives.
Wissenschaftliche Forschungsanwendungen
7-Bromo-5-nitro-1-propyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Bromo-5-nitro-1-propyl-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and propyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromo-5-nitro-1H-indole: Lacks the propyl group, making it less lipophilic.
5-Nitro-1-propyl-1H-indole: Lacks the bromine atom, affecting its reactivity.
7-Bromo-1-propyl-1H-indole: Lacks the nitro group, reducing its potential biological activity.
Uniqueness
7-Bromo-5-nitro-1-propyl-1H-indole is unique due to the combination of bromine, nitro, and propyl groups, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential as a versatile building block in synthetic chemistry and drug discovery .
Eigenschaften
Molekularformel |
C11H11BrN2O2 |
---|---|
Molekulargewicht |
283.12 g/mol |
IUPAC-Name |
7-bromo-5-nitro-1-propylindole |
InChI |
InChI=1S/C11H11BrN2O2/c1-2-4-13-5-3-8-6-9(14(15)16)7-10(12)11(8)13/h3,5-7H,2,4H2,1H3 |
InChI-Schlüssel |
ZOQQPNUQZRSZEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=CC2=CC(=CC(=C21)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.